

Thermodynamic properties of Phosphorus triiodide formation

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Compound of Interest		
Compound Name:	Phosphorus triiodide	
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An In-depth Technical Guide to the Thermodynamic Properties of **Phosphorus Triiodide** Formation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key thermodynamic properties associated with the formation of **Phosphorus Triiodide** (PI₃). Understanding these properties is crucial for professionals in chemical research and development, as it governs the stability, reactivity, and potential synthetic pathways of this important iodinating agent. This document summarizes the standard enthalpy, entropy, and Gibbs free energy of formation, details the experimental protocols used for their determination, and illustrates the fundamental relationships and workflows.

Thermodynamic Data Summary

The formation of **Phosphorus Triiodide** from its constituent elements in their standard states —white phosphorus (P₄) and solid iodine (I₂)—is an exothermic and spontaneous process under standard conditions. The reaction is represented as:

$$\frac{1}{4} P_4(s, white) + \frac{3}{2} I_2(s) \rightarrow PI_3(s)$$

The core thermodynamic parameters for this reaction at 298.15 K (25 °C) and 1 bar are summarized in the table below.



Thermodynamic Property	Symbol	Value	Units
Standard Enthalpy of Formation	ΔHf°	-46.0 [1]	kJ·mol ^{−1}
Standard Molar Entropy (Absolute)	S°	192 [2]	J·K ^{−1} ·mol ^{−1}
Standard Entropy of Formation	ΔSf°	-23.2	J·K ^{−1} ·mol ^{−1}
Standard Gibbs Free Energy of Formation	ΔGf°	-39.1	kJ·mol ^{−1}

Note: The Standard Enthalpy of Formation (ΔHf°) is reported with some variability in the literature, with another common value being -45.6 kJ·mol⁻¹.[2] The Standard Entropy and Gibbs Free Energy of Formation were calculated using absolute entropy values for P₄(s, white) of 164.36 J·K⁻¹·mol⁻¹ and for I₂(s) of 116.1 J·K⁻¹·mol⁻¹.

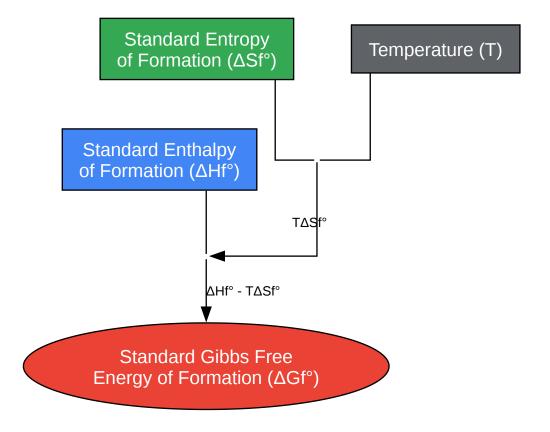
Interrelation of Thermodynamic Properties

The spontaneity of a chemical reaction is determined by the change in Gibbs free energy (ΔG), which incorporates both enthalpy (ΔH) and entropy (ΔS) changes. The standard Gibbs free energy of formation (ΔGf°) is calculated using the Gibbs-Helmholtz equation:

$$\Delta Gf^{\circ} = \Delta Hf^{\circ} - T\Delta Sf^{\circ}$$

Where T is the absolute temperature in Kelvin. This relationship is fundamental to understanding chemical thermodynamics. A negative ΔGf° indicates that the formation of the product from its elements is spontaneous under standard conditions.





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Figure 1: Relationship between core thermodynamic properties.

Experimental Protocols

The determination of thermodynamic properties is rooted in precise experimental measurements. Calorimetry is the primary technique used to directly measure heat changes, which are fundamental to deriving enthalpy and entropy values.

Determination of Enthalpy of Formation (ΔHf°)

The standard enthalpy of formation of PI₃ can be determined using reaction calorimetry. A common approach involves measuring the heat evolved during the direct synthesis of the compound from its elements in a sealed reaction vessel within a calorimeter.

Generalized Protocol for Reaction Calorimetry:

• Calorimeter Calibration: The heat capacity of the calorimeter system (Ccal) is determined by introducing a known amount of heat (e.g., via an electrical heater) and measuring the



corresponding temperature rise (ΔT).

- Reactant Preparation: A stoichiometric amount of high-purity white phosphorus (P4) is placed
 in a sealed, inert sample container. A corresponding amount of solid iodine (I2) is placed in
 the main calorimeter vessel, often dissolved in an inert solvent like carbon disulfide to ensure
 a controlled reaction.[3]
- Initiation of Reaction: The reaction is initiated by breaking the sample container, allowing the phosphorus and iodine to mix. The entire setup is contained within the calorimeter.
- Temperature Measurement: The temperature of the calorimeter is meticulously recorded over time, before, during, and after the reaction, until thermal equilibrium is re-established.
- Data Analysis: The heat evolved by the reaction (qrxn) is calculated from the observed temperature change (ΔT) and the heat capacity of the calorimeter and its contents.
 - qsys = qrxn + qcalorimeter = 0
 - qrxn = (Ccal * ΔT)
- Enthalpy Calculation: The molar enthalpy of formation is then calculated by dividing the heat of reaction by the number of moles of PI₃ formed.

Determination of Standard Molar Entropy (S°)

The absolute standard molar entropy (S°) is determined by measuring the heat capacity (Cp) of the substance as a function of temperature, starting from near absolute zero (0 K).

Generalized Protocol for Low-Temperature Adiabatic Calorimetry:

- Sample Preparation: A pure, crystalline sample of PI₃ is placed in a sealed sample holder within an adiabatic calorimeter.
- Cooling: The sample is cooled to cryogenic temperatures, typically using liquid helium, to as close to 0 K as possible.
- Stepwise Heating: A small, precisely known amount of heat is supplied to the sample, and the resulting temperature increase is measured once the sample reaches thermal



equilibrium. This process is repeated in small increments up to and beyond the standard temperature (298.15 K).

- Heat Capacity Calculation: The heat capacity (Cp) at each temperature interval is calculated from the energy input and the temperature change.
- Entropy Calculation: The absolute entropy at a given temperature T is calculated by integrating the Cp/T versus T curve from 0 K to T. Any phase transitions (e.g., solid-solid, melting) must be accounted for by adding the entropy of transition (ΔHtrans/Ttrans).



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Figure 2: Generalized workflow for calorimetric determination of enthalpy.

Discussion

The thermodynamic data reveal key insights into the nature of **Phosphorus Triiodide**. The negative standard enthalpy of formation ($\Delta Hf^{\circ} = -46.0 \text{ kJ·mol}^{-1}$) indicates that the formation reaction is exothermic, releasing heat into the surroundings.[1] The small negative entropy of formation ($\Delta Sf^{\circ} = -23.2 \text{ J·K}^{-1} \cdot \text{mol}^{-1}$) reflects a slight increase in order as more complex solid PI₃ molecules are formed from their simpler elemental solids.

Ultimately, the negative Gibbs free energy of formation ($\Delta Gf^{\circ} = -39.1 \text{ kJ·mol}^{-1}$) confirms that the synthesis of PI₃ from white phosphorus and iodine is a thermodynamically spontaneous process under standard conditions. Despite this spontaneity, PI₃ is known to be significantly less stable than other phosphorus trihalides like PCI₃ and PBr₃, and it decomposes upon



heating.[1] It is also highly reactive, particularly with water, with which it reacts vigorously.[3] This highlights the distinction between thermodynamic stability (indicated by ΔGf°) and kinetic stability or reactivity.

Conclusion

This guide has summarized the essential thermodynamic properties for the formation of **Phosphorus Triiodide**, presenting key values for enthalpy, entropy, and Gibbs free energy. The provided data, derived from established experimental methods like calorimetry, confirms that the formation of PI₃ is a spontaneous and exothermic process. These thermodynamic fundamentals are indispensable for scientists engaged in chemical synthesis, reaction design, and the development of novel chemical entities where PI₃ may be used as a reagent.

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